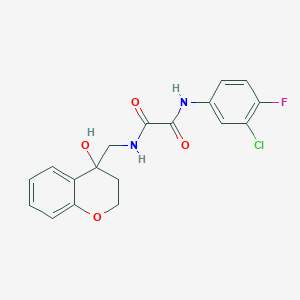
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, also known as CFC-1423, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities and has been studied extensively for its mechanism of action and potential applications in various fields.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
The study by Harrison et al. (2001) introduces a neurokinin-1 (NK1) receptor antagonist with a high affinity, which is orally active and shows efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. Although not the exact compound, this research highlights the potential therapeutic applications of receptor antagonists in neuroscience and pharmacology (Harrison et al., 2001).
Orexin-1 Receptor Mechanisms in Binge Eating
Piccoli et al. (2012) evaluated the effects of selective and dual orexin receptor (OX1R, OX2R) antagonists on binge eating (BE) in rats, suggesting the significant role of OX1R mechanisms in BE. This study exemplifies how receptor-targeted therapies can offer new avenues for treating eating disorders with a compulsive component, indicating a broader scope for research into receptor mechanisms (Piccoli et al., 2012).
Androgen Receptor Modulation
Wu et al. (2006) discussed the pharmacokinetics, metabolism, and therapeutic potential of S-1, a selective androgen receptor modulator (SARM), for androgen-dependent diseases. This study underscores the importance of understanding the pharmacological profiles of novel compounds for their application in treating diseases like benign hyperplasia (Wu et al., 2006).
Structural Analysis and Supramolecular Structure
Wang et al. (2016) provided detailed structural analysis of a N,N'-bis(substituted)oxamide compound, revealing its supramolecular structure through classical hydrogen bonding. Although the compound studied is different, the approach to understanding molecular and supramolecular structures could be applicable to the compound of interest, offering insights into its potential interactions and functionalities (Wang et al., 2016).
Fluorometric Analysis
Nakamura and Tamura (1979) discussed a method for the fluorometric determination of α-oxomethylene compounds, highlighting the potential for similar analytical techniques in the study of compounds with complex structures, including oxalamides (Nakamura & Tamura, 1979).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4/c19-13-9-11(5-6-14(13)20)22-17(24)16(23)21-10-18(25)7-8-26-15-4-2-1-3-12(15)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYJLRZGXVAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)
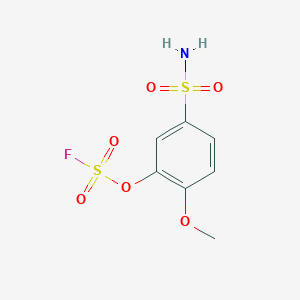
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)
![tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate](/img/structure/B2440273.png)
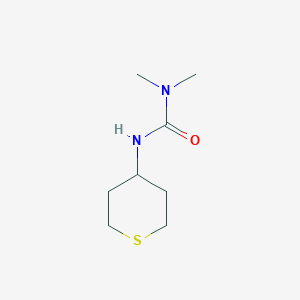
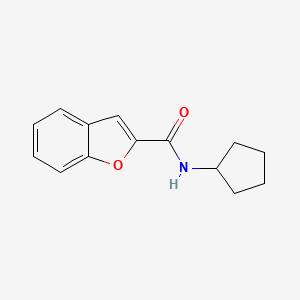
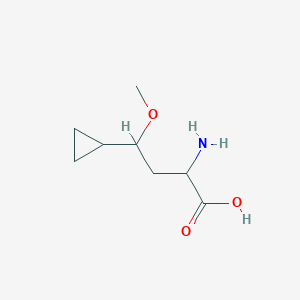
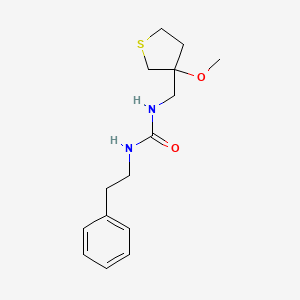
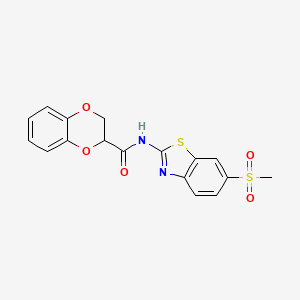
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)
![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)

